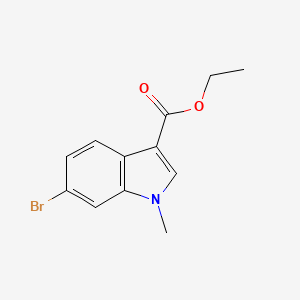

Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate

Description

Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate is a brominated indole derivative characterized by a methyl group at the N1 position and an ethyl ester at the C3 position. This compound serves as a critical intermediate in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules. Its synthesis typically involves multi-step reactions, including bromination and esterification (e.g., via acetyl chloride in ethanol, as described in ). The compound has demonstrated significant anti-hepatitis B virus (HBV) activity, with derivatives showing IC50 values as low as 3.6 μg/ml . Crystallographic studies reveal that its analogs form hydrogen-bonded dimers and layers, influencing solubility and stability .

Structure

3D Structure

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

ethyl 6-bromo-1-methylindole-3-carboxylate |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-7-14(2)11-6-8(13)4-5-9(10)11/h4-7H,3H2,1-2H3 |

InChI Key |

DMAVHEVGSIWJKN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C1C=CC(=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate typically starts from a suitably substituted indole or aniline derivative, followed by bromination at the 6-position, methylation at the nitrogen atom, and introduction of the ethyl carboxylate group at the 3-position of the indole ring. The key synthetic challenges include regioselective bromination and efficient installation of the ester functionality.

Preparation of 6-Bromoindole Core

A critical intermediate in the synthesis is 6-bromoindole, which serves as the main building block. Multiple methods exist for its synthesis, but the most convenient and scalable involves a four-step sequence starting from para-aminotoluene:

- Diazotization of para-aminotoluene.

- Electrophilic bromination to introduce bromine at the 6-position.

- Ring closure to form the indole nucleus.

- Purification to obtain 6-bromoindole in multigram quantities with high yield.

This approach is favored due to scalability, availability of starting materials, and relatively high yields compared to other reported methods.

Introduction of the Carboxylate Group at the 3-Position

The carboxylate group at the 3-position of the indole ring is commonly introduced via a Vilsmeier-Haack formylation followed by oxidation or esterification steps:

- Treatment of 6-bromoindole with phosphorus oxychloride in anhydrous dimethylformamide (DMF) generates a Vilsmeier reagent, which facilitates formylation at the 3-position.

- The resulting 3-formyl-6-bromoindole intermediate can be converted to the corresponding carboxylic acid or ester.

- For esterification, ethyl alcohol or ethyl diazoacetate can be used to form the ethyl ester directly or via subsequent steps.

An example procedure involves:

- Reacting the 6-bromoindole derivative with phosphorus oxychloride in DMF at low temperature (0-5 °C) to form the 3-formyl intermediate.

- Subsequent reaction with sodium hydride and ethyl iodide or ethyl diazoacetate to install the ethyl ester group at position 3.

N-Methylation of the Indole Nitrogen

The methylation of the indole nitrogen (N-1 position) is generally achieved by:

- Treating the 6-bromoindole-3-carboxylate intermediate with a methylating agent such as iodomethane or methyl iodide.

- This reaction is often carried out in DMF or another polar aprotic solvent, in the presence of a base like sodium hydride to deprotonate the indole nitrogen.

- The reaction proceeds under mild conditions to yield the N-methylated product.

Alternative Synthetic Routes and Variations

Some synthetic routes incorporate protecting groups on the indole nitrogen (e.g., tert-butoxycarbonyl) during intermediate steps to improve selectivity and yield, with deprotection occurring at the final stage.

Other methods involve the synthesis of ethyl 6-bromo-1H-indole-3-carboxylate first, followed by N-methylation, or vice versa, depending on the desired purity and scale.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of 6-amino or 6-thio derivatives.

Oxidation: Formation of 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

Reduction: Formation of 1-methyl-1H-indole-3-carboxylate.

Hydrolysis: Formation of 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

- Chemistry Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate serves as a building block in synthesizing complex molecules, especially in developing new pharmaceuticals. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

- Biology This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Indole derivatives have demonstrated significant activity against bacterial strains, suggesting their potential in combating antibiotic resistance.

- Medicine The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways. Its ability to interact with enzymes and induce apoptosis in cancer cells makes it a candidate for therapeutic applications.

- Industry this compound is used in synthesizing dyes, pigments, and other industrial chemicals. The bromo group can enhance binding affinity to molecular targets, while the formyl and ester groups can influence its solubility and stability.

This compound exhibits significant biological activity because it can interact with enzymes, induce oxidative stress in microbial cells, and trigger apoptotic pathways in cancer cells.

- Antimicrobial Properties Research indicates that indole derivatives, including this compound, have antimicrobial potential. Compounds with similar structures exhibit activity against bacterial strains, such as Staphylococcus aureus and Pseudomonas aeruginosa. Bromo substituents enhance antibacterial activity by inhibiting bacterial cystathionine γ-synthase (bCSE), which is crucial for these pathogens' survival. For example, 6-bromoindole derivatives can enhance the antibiotic effect on pathogenic bacterial microorganisms, including resistant strains .

- Anticancer Activity Indoles are recognized for their anticancer properties, and this compound has been investigated for its potential to induce apoptosis in cancer cells. The mechanisms of action may involve modulating signaling pathways related to cell proliferation and survival. The compound can act on specific molecular targets within cancer cells, leading to reduced viability and increased cell death.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways involved can vary based on the specific application and target. In antiviral research, it may inhibit viral replication by interfering with viral enzymes .

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional attributes of Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate with similar compounds:

Key Observations

Substituent Effects on Bioactivity :

- The methyl group at N1 in this compound enhances metabolic stability compared to unmethylated analogs (e.g., CAS 103858-55-5) .

- Bromine at C6 is critical for anti-HBV activity, as seen in derivatives with IC50 values <10 μg/ml .

Crystallographic Behavior :

- Hydrogen bonding patterns (O–H⋯O and N–H⋯O) in Ethyl 6-bromo-1H-indole-3-carboxylate analogs stabilize crystal lattices, affecting solubility . In contrast, carbaldehyde derivatives (e.g., 5-Bromo-1-methyl-1H-indole-3-carbaldehyde) exhibit weaker intermolecular interactions .

Synthetic Accessibility :

- Ethyl ester derivatives (e.g., CAS 110543-98-1) require complex bromination and esterification steps, yielding ~46–91% , while methyl esters (e.g., CAS 1583272-35-8) are synthesized via simpler routes but lack bioactivity data .

Biological Activity

Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom at the 6-position of the indole ring, which enhances its biological activity. The synthesis typically involves the bromination of 1-methylindole followed by carboxylation. The compound can be synthesized through various methods, including:

- Bromination : Using bromine in an appropriate solvent to introduce the bromine atom.

- Carboxylation : Employing carbon dioxide and a base to introduce the carboxylate group.

The following table summarizes key synthetic routes reported in literature:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | Br₂ | Room temperature | Variable |

| Carboxylation | CO₂, Base (e.g., NaOH) | High pressure | Variable |

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against hepatitis B virus (HBV). In vitro assays demonstrated that derivatives of this compound exhibit significant inhibitory effects on HBV replication. For instance, a study reported an IC50 value of approximately 0.5 µM for one derivative, indicating strong antiviral activity .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. Its Minimum Inhibitory Concentration (MIC) was found to be around 16 mg/L against these strains, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Indole derivatives, including this compound, have been studied for their anti-inflammatory effects. These compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Studies have shown that modifications at specific positions on the indole ring can enhance COX inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has indicated that substituents at the 5 and 6 positions of the indole ring significantly affect its potency against various biological targets. For example, halogen substitutions at these positions tend to increase binding affinity to target proteins .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Hepatitis B Treatment : A clinical trial evaluated the efficacy of this compound in patients with chronic HBV infection. Results showed a significant decrease in viral load after treatment with derivatives of this compound.

- Infection Control : In laboratory settings, formulations containing this compound were effective in controlling biofilm formation in bacterial cultures, suggesting its utility in infection management strategies .

Q & A

Q. Q1. What are the standard synthetic routes for preparing Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate?

Methodological Answer: The synthesis typically begins with 6-bromo-1H-indole-3-carboxylic acid derivatives. Key steps include:

N-Methylation : Reacting the indole nitrogen with methyl iodide (CH₃I) under basic conditions (e.g., NaH or K₂CO₃) in DMF or THF .

Esterification : Treating the carboxylic acid with ethanol (EtOH) in the presence of a catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) to form the ethyl ester .

Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product.

Critical Note: Monitor reaction progress via TLC or LCMS to avoid over-alkylation or ester hydrolysis .

Q. Q2. How is the structure of this compound validated post-synthesis?

Methodological Answer: Structural confirmation involves:

Spectroscopy :

- ¹H/¹³C NMR : Verify methyl group (δ ~3.7 ppm for N–CH₃) and ester carbonyl (δ ~165–170 ppm) .

- MS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~283.0 for C₁₂H₁₁BrNO₂) .

Elemental Analysis : Match calculated vs. observed C/H/N/Br percentages.

X-ray Crystallography (if crystals obtained): Resolve hydrogen-bonding patterns (e.g., O–H⋯O/N–H⋯O interactions in indole derivatives) .

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

Data Collection : Use a single-crystal X-ray diffractometer (MoKα radiation, λ = 0.71073 Å) at 293 K to obtain cell parameters (e.g., monoclinic P21/n space group) .

Refinement with SHELXL : Analyze dihedral angles (e.g., between the indole ring and ester group) and hydrogen-bonded dimer formations (O–H⋯O/N–H⋯O) to confirm planar vs. non-planar conformations .

Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar indole derivatives to identify deviations caused by steric or electronic effects .

Q. Q4. What strategies optimize the synthetic yield of this compound under challenging conditions?

Methodological Answer:

Microwave-Assisted Synthesis : Reduce reaction time (e.g., 15 min at 120°C) while maintaining high yields (~78%) using Pd(PPh₃)₄ catalysts and boronic acid cross-coupling partners .

Protection/Deprotection : Protect the indole NH with a tert-butoxycarbonyl (Boc) group before methylation to prevent side reactions .

Solvent Optimization : Use anhydrous THF or DMF to minimize hydrolysis of the ester group during alkylation .

Q. Q5. How are structure-activity relationships (SAR) evaluated for this compound in biological assays?

Methodological Answer:

In Vitro Assays : Test against targets like hepatitis B virus (HBV) using:

- IC₅₀ Determination : Dose-response curves (e.g., 3.6–6.4 µg/mL for anti-HBV activity in ethyl indole derivatives) .

Modification Studies :

Q. Q6. What analytical methods distinguish between polymorphic forms of this compound?

Methodological Answer:

Thermal Analysis :

- DSC/TGA : Identify melting points (e.g., ~411°C) and decomposition profiles to detect polymorphic transitions .

PXRD : Compare experimental vs. simulated powder patterns to confirm crystallinity and phase purity .

Solid-State NMR : Resolve chemical shift differences in ¹³C spectra between polymorphs .

Data Contradiction Analysis

Q. Q7. How should researchers address discrepancies in reported biological activities of structurally similar indole derivatives?

Methodological Answer:

Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 for anti-HBV studies), incubation times, and solvent controls .

Re-evaluate Purity : Use HPLC (≥95% purity) to rule out impurities affecting activity .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding modes of bromine vs. iodine substituents at position 6, which may explain activity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.